molecular formula C3H8N2O3 B13866145 3-(Nitroamino)propanol

3-(Nitroamino)propanol

Cat. No.: B13866145
M. Wt: 120.11 g/mol
InChI Key: CWCFPUKKZBHJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Nitroamino)propanol is an organic compound with the molecular formula C3H8N2O3 It is characterized by the presence of a nitroamino group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Nitroamino)propanol typically involves the nitration of amino alcohols. One common method is the reaction of 3-aminopropanol with nitric acid under controlled conditions to introduce the nitro group. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with handling nitric acid and nitro compounds.

Chemical Reactions Analysis

Types of Reactions: 3-(Nitroamino)propanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Nitroamino)propanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Nitroamino)propanol involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities and the disruption of cellular processes. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Uniqueness: 3-(Nitroamino)propanol is unique due to the presence of both nitro and amino groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications .

Properties

Molecular Formula

C3H8N2O3

Molecular Weight

120.11 g/mol

IUPAC Name

N-(3-hydroxypropyl)nitramide

InChI

InChI=1S/C3H8N2O3/c6-3-1-2-4-5(7)8/h4,6H,1-3H2

InChI Key

CWCFPUKKZBHJTM-UHFFFAOYSA-N

Canonical SMILES

C(CN[N+](=O)[O-])CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.